molecular formula C21H17BrN6O2 B2539571 8-(4-Bromophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921532-88-9

8-(4-Bromophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2539571
CAS RN: 921532-88-9
M. Wt: 465.311
InChI Key: YPMXXAAVBAZPGJ-UHFFFAOYSA-N
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Description

8-(4-Bromophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C21H17BrN6O2 and its molecular weight is 465.311. The purity is usually 95%.
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Scientific Research Applications

Triazole Derivatives Reactions with Thiirane : A study showcases the reactions of 3-mono- and 3,5-disubstituted 1,2,4-triazoles with a "model" thiirane. This reaction proceeds at the positions N1 and N2 of the triazole ring, yielding specific derivatives. In particular, 3-methylsulfonyl-1,2,4-triazole reacted regiospecifically at the position N1, forming a distinct compound (Klen & Khaliullin, 2010).

Synthesis and Antimicrobial Activities of Triazole Derivatives : Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines. These compounds were evaluated for their antimicrobial activities, with some exhibiting good or moderate activities against tested microorganisms (Bektaş et al., 2007).

Biological Activities and Applications

Antitumor Activity and Vascular Relaxing Effect of Novel Heterocycles : Novel heterocycles, specifically purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines, were synthesized and their biological activities were examined. A particular compound showed activity against P 388 leukemia, although vascular relaxing effects of some triazino [3, 2-f] purines were not potent (Ueda et al., 1987).

Biological Activity of Bromophenols Coupled with Nucleoside Bases and Brominated Tetrahydroisoquinolines : A study identified new bromophenols C-N coupled with nucleoside base derivatives and new brominated 1,2,3,4-tetrahydroisoquinolines from the red alga Rhodomela confervoides. These compounds are significant for their potential biological activities and applications in pharmaceutical science (Ma et al., 2007).

Synthesis and Biological Evaluation of Novel Fused [1,2,3]Triazolo[4',5'3,4] pyrrolo[2,1-f]purines as Anti-Proliferative Agents

: A series of novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives were synthesized and evaluated for their in vitro anti-proliferative activity against human cancer cell lines. Certain derivatives showed stronger activity against specific cell lines, comparable to the standard drug doxorubicin (Sucharitha et al., 2021).

properties

IUPAC Name

8-(4-bromophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN6O2/c1-12-4-3-5-13(10-12)11-27-16-18(29)23-21(30)26(2)19(16)28-17(24-25-20(27)28)14-6-8-15(22)9-7-14/h3-10H,11H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMXXAAVBAZPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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